(R)-(4-Chlorophenyl)(phenyl)methanamine

Enantiomeric Excess Chiral HPLC Levocetirizine Intermediate

(R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8) is an enantiomerically pure chiral benzhydrylamine featuring a single (R)-configured stereocenter at the benzylic carbon, integrating a 4-chlorophenyl and a phenyl substituent. This compound serves as the critical chiral intermediate in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine, and is also catalogued as Levocetirizine Impurity 11 for analytical reference standard applications.

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 163837-57-8
Cat. No. B063837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(4-Chlorophenyl)(phenyl)methanamine
CAS163837-57-8
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1
InChIKeyXAFODXGEQUOEKN-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8): A Key Chiral Intermediate for Levocetirizine and Asymmetric Synthesis


(R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8) is an enantiomerically pure chiral benzhydrylamine featuring a single (R)-configured stereocenter at the benzylic carbon, integrating a 4-chlorophenyl and a phenyl substituent [1]. This compound serves as the critical chiral intermediate in the synthesis of Levocetirizine, a third-generation non-sedating antihistamine, and is also catalogued as Levocetirizine Impurity 11 for analytical reference standard applications [2]. Its well-defined stereochemistry and the presence of the chloro substituent enable investigations of electronic substituent effects on amine reactivity and make it a valuable building block in asymmetric synthesis .

Why Generic Chiral Amine Substitution Fails: The Critical Role of Enantiopurity in (R)-(4-Chlorophenyl)(phenyl)methanamine Procurement


Generic substitution of (R)-(4-Chlorophenyl)(phenyl)methanamine with its racemate (CAS 28022-43-7), its (S)-enantiomer (CAS 163837-32-9), or the achiral 4-chlorobenzhydrylamine hydrochloride (CAS 5267-39-0) is scientifically invalid for applications requiring stereochemical fidelity. Levocetirizine synthesis mandates the (R)-enantiomer as the exclusive starting material to ensure the pharmacological activity and safety profile of the final API; use of the (S)-enantiomer or racemate would introduce the inactive or potentially antagonistic isomer, compromising drug efficacy and regulatory compliance [1]. Furthermore, as an analytical reference standard (Levocetirizine Impurity 11), the compound must possess certified enantiomeric purity (>99% ee) to enable accurate method validation and impurity quantification, as required by ICH guidelines and pharmacopeial monographs (USP/EP) [2].

Quantitative Differentiation Evidence for (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8) Against Closest Analogs


Enantiomeric Purity: Certified >99% ee for (R)-Isomer vs. Racemate and (S)-Isomer

The (R)-(4-Chlorophenyl)(phenyl)methanamine supplied as Levocetirizine Impurity 11 is certified with >99% enantiomeric excess (ee) as verified by chiral HPLC, a critical specification for its use as a reference standard [1]. In contrast, the racemic mixture (CAS 28022-43-7) by definition has 0% ee, and the (S)-enantiomer (CAS 163837-32-9) is typically supplied at 97% purity without certified enantiomeric purity for impurity standard applications .

Enantiomeric Excess Chiral HPLC Levocetirizine Intermediate

Stereospecific Role in Levocetirizine Synthesis: (R)-Enantiomer as Exclusive API Precursor

Patent CN101928223A explicitly describes the resolution of racemic 4-chlorobenzhydrylamine using L-(+)-tartaric acid to obtain optically pure (R)-(-)-4-chlorobenzhydrylamine as the exclusive intermediate for Levocetirizine hydrochloride synthesis [1]. The patent highlights that Levocetirizine is the (R)-configuration isomer of cetirizine and that the (S)-isomer is therapeutically inactive; thus, the stereochemical integrity of the (R)-intermediate directly determines API efficacy [1].

Levocetirizine Chiral Intermediate Asymmetric Synthesis

Chiral HPLC Method Suitability: (R)-Isomer as System Suitability Standard

As a pharmacopeial reference standard, (R)-(4-Chlorophenyl)(phenyl)methanamine is used to establish system suitability for chiral HPLC methods intended to quantify the undesired (S)-enantiomer in Levocetirizine API [1]. The compound's well-defined retention time and resolution factor on chiral stationary phases (e.g., polysaccharide-based columns) enable calculation of critical parameters such as resolution (Rs) between enantiomers, which must exceed 1.5 per ICH Q2(R1) [1].

Chiral HPLC Method Validation System Suitability

Storage and Stability Profile: Defined Handling Conditions vs. Racemic Mixture

Vendor technical datasheets specify storage at -20°C for the free base and room temperature for the HCl salt (CAS 451503-29-0) to maintain enantiomeric integrity . In contrast, the racemic mixture (CAS 28022-43-7) is typically stored at 2-8°C without specific chiral integrity concerns .

Stability Storage Chiral Integrity

Optimal Application Scenarios for (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8) Based on Quantitative Differentiation


Levocetirizine ANDA Analytical Method Validation and Quality Control

As Levocetirizine Impurity 11, this compound is the definitive reference standard for developing and validating chiral HPLC methods to quantify the undesired (S)-enantiomer in Levocetirizine API. Its certified >99% ee enables accurate determination of system suitability parameters (resolution, tailing factor) and impurity levels per ICH Q3A guidelines [1].

Levocetirizine API Manufacturing via Asymmetric Synthesis

The (R)-enantiomer serves as the direct chiral precursor for Levocetirizine synthesis via cyclization with tris(2-chloroethyl)amine, as described in patent CN101928223A. Procuring the pre-resolved (R)-intermediate eliminates the need for in-house chiral resolution, reducing process complexity and improving overall yield [2].

Chiral Ligand and Catalyst Development Research

The defined (R)-configuration and the electronic influence of the 4-chloro substituent make this compound a valuable scaffold for investigating chiral ligand design in asymmetric catalysis. Researchers utilize it to study electronic substituent effects on amine reactivity and stereochemical recognition in transition-metal-catalyzed reactions .

Pharmacopeial Reference Standard Qualification and Traceability

The compound is supplied with full characterization data compliant with regulatory guidelines, enabling its use as a secondary reference standard traceable to USP or EP primary standards. This supports GMP-compliant quality control in commercial Levocetirizine production [3].

Technical Documentation Hub

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